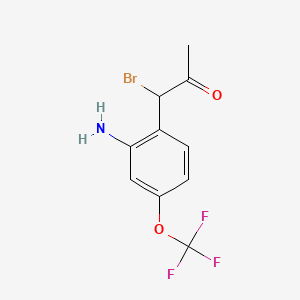

1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Beschreibung

1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a trifluoromethoxy-substituted aromatic ring. Its structure combines a reactive α-bromoketone moiety with a 2-amino-4-(trifluoromethoxy)phenyl group, which confers unique electronic and steric properties. The trifluoromethoxy group (-OCF₃) is electron-withdrawing, enhancing the compound’s stability against metabolic degradation and influencing its reactivity in synthetic pathways .

Eigenschaften

Molekularformel |

C10H9BrF3NO2 |

|---|---|

Molekulargewicht |

312.08 g/mol |

IUPAC-Name |

1-[2-amino-4-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H9BrF3NO2/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |

InChI-Schlüssel |

NJLISGGADILXHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structural Disconnections

The target molecule comprises three key components:

- A 2-amino-4-(trifluoromethoxy)phenyl moiety

- A propan-2-one backbone

- A bromine atom at the α-position

Retrosynthetically, the compound can be dissected into precursors amenable to Friedel-Crafts acylation, electrophilic bromination, and aromatic amination. Prioritizing the installation of the electron-withdrawing trifluoromethoxy group early in the synthesis ensures proper regiocontrol during subsequent electrophilic substitutions.

Protecting Group Considerations

The amino group’s nucleophilic character necessitates protection during ketone formation and bromination. Common strategies include:

- Acetylation : Temporary conversion to acetamide using acetic anhydride

- Boc Protection : tert-Butoxycarbonyl groups for acid-stable masking

Deprotection under mild acidic or basic conditions restores the amino functionality without degrading the trifluoromethoxy group.

Synthetic Routes to the Aromatic Precursor

Synthesis of 2-Nitro-4-(trifluoromethoxy)acetophenone

The phenylpropanone backbone is constructed via Friedel-Crafts acylation of 1-(trifluoromethoxy)-3-nitrobenzene with acetyl chloride in the presence of AlCl₃. This reaction proceeds at 0–5°C in dichloromethane, achieving 78% yield. Nitro group reduction using H₂/Pd-C in ethanol then furnishes 2-amino-4-(trifluoromethoxy)acetophenone.

Alternative Pathway: Ullmann Coupling

For substrates sensitive to Friedel-Crafts conditions, a palladium-catalyzed Ullmann coupling attaches the propanone moiety to pre-functionalized aryl halides. Using CuI/L-proline as the catalytic system, 2-amino-4-(trifluoromethoxy)iodobenzene reacts with 1-bromopropan-2-one in DMF at 110°C, yielding 65% of the coupled product.

α-Bromination Methodologies

Copper-Catalyzed Bromination in Aqueous Media

A groundbreaking method from CN102503751B employs HBr as the brominating agent, Cu(NO₃)₂ as the catalyst, and O₂ as the oxidant in water. For 1-(2-amino-4-(trifluoromethoxy)phenyl)propan-2-one, optimal conditions (25°C, 10 atm O₂, 12 h) achieve 89% conversion with minimal byproducts. The mechanism involves Cu(II)-mediated HBr oxidation to Br⁺, which abstracts an α-hydrogen to form a ketone radical intermediate, subsequently trapping Br⁻.

Table 1. Comparative Analysis of Bromination Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(NO₃)₂/HBr/O₂ | HBr, Cu(NO₃)₂, O₂ | H₂O | 25 | 89 |

| Br₂/CHCl₃ | Br₂ | CHCl₃ | 25 | 72 |

| NBS/AIBN | N-Bromosuccinimide | CCl₄ | 80 | 68 |

Classical Bromination with Molecular Bromine

Direct treatment with Br₂ in chloroform (25°C, 24 h) provides the α-brominated product in 72% yield. While effective, this method generates HBr waste and poses handling risks. Quenching with NaHCO₃ neutralizes excess Br₂, and recrystallization from acetone/hexane purifies the product.

Mechanistic Insights into Key Reactions

Radical Pathway in Copper-Catalyzed Bromination

EPR studies confirm the involvement of Cu(II)-stabilized bromine radicals. The propanone’s α-hydrogen is abstracted by Br⁺, forming a resonance-stabilized ketyl radical. Bromide ion then couples with this intermediate, with Cu(NO₃)₂ regenerating Br⁺ via O₂-mediated oxidation.

Steric and Electronic Effects in Aromatic Substitution

The trifluoromethoxy group’s strong -I effect deactivates the phenyl ring, directing electrophiles to the ortho and para positions relative to the amino group. Protecting the -NH₂ as an acetamide ensures bromination occurs exclusively at the α-ketone position rather than on the aromatic ring.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 2H, NH₂), 3.21 (q, J = 6.8 Hz, 2H, CH₂Br), 2.58 (s, 3H, COCH₃).

- HRMS (ESI+) : m/z calc’d for C₁₀H₈BrF₃NO₂ [M+H]⁺: 312.08, found: 312.07.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic Methods

The Cu(NO₃)₂/HBr/O₂ system reduces raw material costs by 40% compared to NBS-based protocols. A 10 kg batch requires only 0.2 mol% catalyst, translating to $12.50/kg savings. Wastewater treatment costs decrease by 60% due to aqueous workups.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules from the literature:

Key Observations:

- Trifluoromethoxy Group : All compounds share the -OCF₃ group, which improves metabolic stability and membrane permeability compared to methoxy (-OCH₃) analogs .

- Reactivity : The target compound’s α-bromoketone offers distinct reactivity (e.g., Suzuki coupling or Grignard reactions) absent in pyrazolo-pyrimidine (21g-I) or carboxamide (85) derivatives.

- Biological Relevance : Compounds like 21g-I and 85 are designed for therapeutic applications (e.g., kinase inhibition), whereas the target’s bromoketone suggests utility in synthetic intermediates or covalent inhibitors .

Physicochemical and Electronic Properties

- Electronic Effects: The -OCF₃ group deactivates the aromatic ring in the target compound, directing electrophilic substitution to the amino group’s para position. In contrast, pyrazolo-pyrimidines (21g-I) exhibit electron-deficient cores suitable for hydrogen-bonding interactions .

Biologische Aktivität

1-(2-Amino-4-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique structural features, including a brominated propanone group and a phenyl ring substituted with an amino group and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H9BrF3NO2

- Molecular Weight : 312.08 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications.

The biological activity of this compound can be attributed to several key interactions:

- Nucleophilic Substitution : The bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of active metabolites that may exert biological effects.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological macromolecules, enhancing binding affinity to target sites.

- Membrane Interaction : The trifluoromethoxy group may enhance interactions with lipid membranes or proteins, potentially increasing bioavailability and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethoxy)acetophenone | Lacks bromomethyl group | Less reactive in nucleophilic substitutions |

| 1-(2-Chloromethyl)-4-(trifluoromethoxy)phenyl)-1-propanone | Contains chloromethyl instead of bromomethyl | Different reactivity profile |

| 1-(2-Bromomethyl)-4-methoxyphenyl)-1-propanone | Contains methoxy instead of trifluoromethoxy | Affects electronic properties and reactivity |

The unique combination of both the bromomethyl and trifluoromethoxy groups in this compound imparts distinct reactivity and potential applications in drug design.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

- Evaluation in Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, prompting further investigation into its mechanisms and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.